molecular formula C11H14N2O2 B1335210 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide CAS No. 667437-07-2

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Cat. No. B1335210
CAS RN: 667437-07-2
M. Wt: 206.24 g/mol
InChI Key: QSYLSFHARIIARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.24 . The compound’s IUPAC name is this compound .

Scientific Research Applications

Anticancer Applications

  • Acetohydrazide derivatives, including 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, have shown potential in anticancer research. Salahuddin et al. (2014) explored derivatives synthesized from o-phenylenediamine and naphthene-1-acetic acid, revealing their activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Similarly, Jin et al. (2006) synthesized derivatives targeting PC3 cells, Bcap37, and BGC823 cancer cells, indicating their antiproliferative activities (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).

Anti-inflammatory and Analgesic Activities

  • The derivative 2-(4-chloro-3-methylphenoxy)acetohydrazide has been evaluated for its analgesic and anti-inflammatory properties. Dewangan et al. (2015) demonstrated significant activities in animal models, highlighting the therapeutic potential of these compounds in pain management and inflammation (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Antimicrobial Applications

  • Acetohydrazide derivatives are also investigated for their antimicrobial properties. Bekircan et al. (2014) reported anti-lipase and anti-α-glucosidase activities, with some compounds showing significant antimicrobial effects (Bekircan, Menteşe, & Ülker, 2014). Manna and Agrawal (2009) synthesized derivatives with strong antibacterial activities against common pathogens like Escherichia coli and Streptococcus aureus (Manna & Agrawal, 2009).

Antitubercular Agents

  • Mandewale et al. (2016) investigated zinc complexes of hydrazone derivatives, which include this compound, for their antituberculosis activity. The results showed promising activity against Mycobacterium tuberculosis (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).

Corrosion Inhibition

  • In the field of materials science, acetohydrazides are explored for their corrosion inhibition properties. Yadav et al. (2015) studied the inhibition of mild steel corrosion in acidic environments, demonstrating the effectiveness of these compounds in protecting metal surfaces (Yadav, Sinha, Kumar, Bahadur, & Ebenso, 2015).

Nonlinear Optical Properties

  • The nonlinear optical properties of acetohydrazide derivatives have been explored for potential applications in optical devices. Naseema et al. (2010) investigated the third-order nonlinear optical properties of various hydrazones, highlighting their suitability for applications like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLSFHARIIARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390659
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667437-07-2
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.